(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-methyl-5-nitrofuran-2-carbaldehyde under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings are replaced by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, and disrupting cellular processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis or cell death.
Comparison with Similar Compounds
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one: can be compared with other thiazolidinones and related compounds, such as:
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar compounds with varying substituents that exhibit different biological activities.
Furan derivatives: Compounds containing furan rings with diverse chemical and biological properties.
The uniqueness of This compound
Properties
Molecular Formula |
C23H19N3O4S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(5E)-2-(2,4-dimethylphenyl)imino-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19N3O4S/c1-13-4-8-19(15(3)10-13)24-23-25-22(27)21(31-23)12-17-7-9-20(30-17)18-11-16(26(28)29)6-5-14(18)2/h4-12H,1-3H3,(H,24,25,27)/b21-12+ |
InChI Key |
IWXOANAZMTURTK-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])C)/S2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])C)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.